molecular formula C17H19ClN4O2S B2499935 N-(2-chlorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide CAS No. 1203179-05-8

N-(2-chlorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide

Cat. No. B2499935
CAS RN: 1203179-05-8
M. Wt: 378.88
InChI Key: BUDLBDZSXMAJNT-UHFFFAOYSA-N
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Description

The compound N-(2-chlorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a synthetic molecule that is part of a broader class of chemical compounds known for their potential applications in medicinal chemistry and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the related structures and synthetic methods discussed can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds involves the use of chloroacetamide derivatives as electrophilic building blocks, which can be further reacted to form various heterocyclic compounds. For instance, the synthesis of thiazolo[3,2-a]pyrimidinones is achieved by using N-aryl-2-chloroacetamides, which undergo ring annulation to form the desired products with the elimination of by-products such as aniline or 2-aminobenzothiazole . Similarly, the synthesis of novel acetamide derivatives containing a quinoline linkage as potent antibacterial agents involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by subsequent reactions with hydrazine hydrate and dichloroquinoline . These methods suggest that the synthesis of N-(2-chlorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide would likely involve a chloroacetylation step followed by the introduction of the morpholine and pyrimidinylthio groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using NMR and X-ray diffraction, providing detailed information about the molecular conformation and spatial arrangement . Similarly, the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogs were determined, revealing the inclination of the pyrimidine ring relative to the benzene ring . These studies indicate that the molecular structure of N-(2-chlorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide could be similarly analyzed to understand its conformation and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of electrophilic centers and the ability to form stable heterocyclic structures. The synthesis of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides involves the condensation of chloroacetamide precursors with morpholine, indicating that the morpholino group can be introduced through nucleophilic substitution reactions . This suggests that the synthesis of N-(2-chlorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide would involve similar chemical reactions, with the morpholine group attacking an electrophilic center on the chloroacetamide precursor.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized by their melting points, solubility, and spectroscopic data. The synthesized compounds in the studies were characterized by melting point determination and elemental analysis, providing information on their purity and composition . Spectroscopic techniques such as MS, FT-IR, and NMR were used to confirm the structures and functional groups present in the molecules . These methods would be applicable in analyzing the physical and chemical properties of N-(2-chlorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide, providing insights into its stability, reactivity, and potential applications.

Scientific Research Applications

Antimicrobial and Antibacterial Activities

A substantial body of research focuses on the antimicrobial and antibacterial properties of compounds structurally related to N-(2-chlorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide. Several studies have synthesized and evaluated various derivatives for their potent antimicrobial and antibacterial effects:

  • Synthesis and Evaluation of Oxadiazole Derivatives : Compounds incorporating the morpholinyl phenyl acetamide structure demonstrated active antimicrobial properties against selected microbial species. These compounds exhibited less toxicity and were recommended for further biological screening, except for certain derivatives with higher cytotoxicity (Gul et al., 2017).
  • Antibacterial Activity of Pyrimidinyl Acetamides : Novel compounds with a morpholinoacetamide structure were synthesized and characterized. These compounds displayed potent inhibitory action against various Gram-positive and Gram-negative bacteria, surpassing commercially used antibiotics in some instances (Desai et al., 2012).
  • Synthesis and Evaluation of Benzothiazole Derivatives : A series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides were synthesized and characterized, displaying promising anticonvulsant lead properties. Furthermore, these derivatives were evaluated for their in silico drug-likeness parameters, indicating their potential for good drug absorption or brain penetration (Amir et al., 2012).

Pharmacophore Design and Spectral Characterization

Research has also delved into the design, synthesis, and characterization of compounds related to N-(2-chlorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide, with a focus on their pharmacophore design and spectral properties:

  • Design and Synthesis of Pyrimidinyl Acetamides : A series of 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides were synthesized and characterized by various spectroscopic methods, indicating their potential as pharmacophores (Kanagarajan et al., 2010).

Crystallographic Studies and Structural Analysis

In-depth structural analysis and crystallographic studies have been conducted to understand the conformation and stability of compounds structurally similar to N-(2-chlorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide:

  • Crystal Structures of Acetamide Derivatives : Investigations into the crystal structures of related compounds have revealed intricate details about their conformation, stability, and intramolecular interactions, contributing valuable insights into their molecular behavior (Subasri et al., 2016).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c18-14-4-2-1-3-13(14)10-19-16(23)11-25-17-9-15(20-12-21-17)22-5-7-24-8-6-22/h1-4,9,12H,5-8,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDLBDZSXMAJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide

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